molecular formula C12H25ClN2O3 B2838644 2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride CAS No. 2137099-20-6

2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride

Cat. No. B2838644
M. Wt: 280.79
InChI Key: RKYDOEXFADIMFZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-acetamidoethyl” is a part of the structure of Poly[N-(2-acetamidoethyl)acrylamide] supramolecular hydrogels . These hydrogels have multiple hydrogen bonds and exhibit ideal mechanical performances, such as strong resistance to compression and stretch, high stability in acidic or high ionic strength solution, excellent waterborne adhesiveness, self-healing, and swelling behaviors .


Molecular Structure Analysis

The molecular structure of “2-acetamidoethyl” compounds can be complex due to the presence of multiple hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving “2-acetamidoethyl” compounds can be diverse, depending on the specific compound and the conditions .


Physical And Chemical Properties Analysis

“2-acetamidoethyl” compounds, such as those in supramolecular hydrogels, have been noted for their strong resistance to compression and stretch, high stability in acidic or high ionic strength solution, excellent waterborne adhesiveness, self-healing, and swelling behaviors .

Scientific Research Applications

Catalysis and Asymmetric Synthesis

Compounds with complex structures, including those similar to 2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, have been utilized in catalysis and asymmetric synthesis. For instance, P-chiral phosphine ligands have demonstrated their utility in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, leading to the efficient preparation of chiral pharmaceutical ingredients (T. Imamoto et al., 2012). These methodologies are crucial for developing stereochemically complex and pharmacologically relevant molecules.

Anticonvulsant Activities

Research into the structural features of acetamido derivatives, such as the study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has contributed to understanding the anticonvulsant activities of these compounds. The study by A. Camerman et al. (2005) highlights the importance of stereochemical arrangements in enhancing the anticonvulsant properties of these molecules (A. Camerman et al., 2005).

Environmental and Toxicological Studies

The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been a subject of environmental health studies. Research by S. Coleman et al. (2000) examines the metabolic pathways of these compounds, contributing to our understanding of their environmental fate and potential toxicological effects (S. Coleman et al., 2000).

Drug Design and Discovery

The green synthesis of potential analgesic and antipyretic compounds, showcasing the environmental-friendly approach in drug design and discovery, reflects the importance of acetamido derivatives in pharmaceutical research (Y. Dathu Reddy et al., 2014).

properties

IUPAC Name

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-9(2)6-11(8-13)7-12(16)17-5-4-14-10(3)15;/h9,11H,4-8,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYDOEXFADIMFZ-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCCNC(=O)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OCCNC(=O)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

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